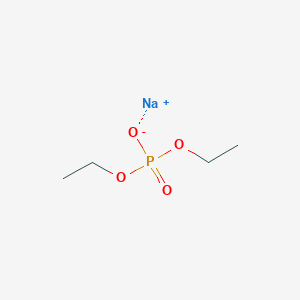

Sodium diethyl phosphate

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a vast and dynamic field, encompassing compounds with phosphorus-carbon bonds and their various derivatives. researchgate.netwikipedia.org Within this broad landscape, phosphate (B84403) esters, such as diethyl phosphate, represent a critical subclass. wikipedia.org Sodium diethyl phosphate, as a stable and accessible source of the diethyl phosphate anion, serves as a fundamental building block and a key reactant in numerous organophosphorus reactions. cymitquimica.com Its chemistry is integral to the development of a wide array of organophosphorus compounds, including pesticides, flame retardants, and intermediates for pharmaceutical synthesis. ontosight.aiacs.org

The reactivity of this compound is centered around the nucleophilic nature of the phosphate oxygen atoms and the potential for the diethyl phosphate moiety to act as a leaving group. ontosight.ai This dual reactivity allows for its participation in a variety of transformations, making it a valuable tool for synthetic chemists. Research in this area often focuses on harnessing this reactivity for the construction of more complex organophosphorus architectures. eurjchem.com

Significance of the Diethyl Phosphate Moiety as a Ligand and Intermediate

The diethyl phosphate anion exhibits a remarkable ability to coordinate with metal ions, acting as a ligand in the formation of coordination complexes. inorgchemres.org The oxygen atoms of the phosphate group can bind to metal centers, leading to the formation of diverse structural motifs, including mononuclear and polynuclear complexes. inorgchemres.org This coordination chemistry is of interest for its potential applications in catalysis and materials science. For instance, manganese(II) coordination polymers have been synthesized using diethyl phosphate as a bridging ligand. inorgchemres.org

Furthermore, the diethyl phosphate group is a crucial intermediate in a multitude of organic syntheses. biosynth.comacs.orgnih.gov It can be readily introduced into a molecule and subsequently displaced by other functional groups, facilitating the construction of complex organic frameworks. eurjchem.comeurjchem.com A notable example is its use in the synthesis of nonrandom triglycerides, where a diethyl oleoyl (B10858665) phosphate intermediate is employed. acs.org The versatility of the diethyl phosphate moiety as both a ligand and a synthetic intermediate underscores its importance in advancing various fields of chemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C4H10NaO4P | ontosight.aiontosight.ai |

| Molecular Weight | 176.08 g/mol | aksci.comnih.gov |

| Appearance | White to off-white solid/crystalline powder | ontosight.aiontosight.aichemicalbook.com |

| Melting Point | >300°C (decomposes) | chemicalbook.com |

| Solubility | Soluble in water; slightly soluble in methanol (B129727) and ethanol (B145695) | ontosight.aiontosight.aichemicalbook.com |

| CAS Number | 2870-30-6 | cymitquimica.comnih.gov |

This table summarizes key physical and chemical properties of this compound, providing a quick reference for researchers. The data is compiled from various chemical databases and literature sources.

Structure

3D Structure of Parent

Properties

CAS No. |

2870-30-6 |

|---|---|

Molecular Formula |

C4H11NaO4P |

Molecular Weight |

177.09 g/mol |

IUPAC Name |

sodium;diethyl phosphate |

InChI |

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

HXWUTZZCDWPVAR-UHFFFAOYSA-N |

SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Isomeric SMILES |

CCOP(=O)([O-])OCC.[Na+] |

Canonical SMILES |

CCOP(=O)(O)OCC.[Na] |

Other CAS No. |

2870-30-6 |

Related CAS |

598-02-7 (Parent) |

Synonyms |

Phosphoric Acid Diethyl Ester Sodium Salt; Ethyl Sodium Phosphate; Diethyl Sodium Phosphate; Sodium Diethyl Phosphate; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Phosphate Derivatives

Salt Elimination Approaches for Phosphoramidate (B1195095) Synthesis

Salt elimination represents a fundamental strategy in organophosphorus chemistry for the formation of phosphorus-nitrogen (P-N) bonds, leading to phosphoramidates. These methods typically involve the reaction of a phosphorus-containing electrophile with a nitrogen nucleophile, or vice versa, generating the desired product alongside a salt byproduct that can be removed from the reaction mixture.

Reactions Involving Sodium Diethyl Phosphite (B83602) in Organic Transformations

Sodium diethyl phosphite, a potent nucleophile, is utilized in various organic transformations beyond phosphoramidate synthesis. Its reactivity is harnessed for dehalogenation and the formation of carbon-phosphorus bonds.

One notable application is the tellurium-catalyzed debromination of vic-dibromoalkanes to form alkenes. tandfonline.com In this reaction, sodium diethyl phosphite acts as the reducing agent in the presence of a catalytic amount of tellurium, proceeding rapidly at room temperature in ethanol (B145695) to give good yields. tandfonline.com The reaction demonstrates high anti-stereospecificity. tandfonline.com

| Entry | Substrate (vic-dibromoalkane) | Reaction Time (h) | Yield (%) |

| 1 | meso-1,2-Dibromo-1,2-diphenylethane | 0.5 | 94.3 |

| 2 | (±)-1,2-Dibromo-1,2-diphenylethane | 0.5 | 92.6 |

| 3 | 1,2-Dibromocyclohexane | 1.0 | 88.9 |

| 4 | 1,2-Dibromodecane | 2.0 | 85.7 |

| 5 | Diethyl 2,3-dibromosuccinate | 2.0 | 81.3 |

| Data sourced from a study on the debromination of vic-dibromoalkanes. tandfonline.com |

Furthermore, sodium diethyl phosphite is employed in reactions with other organic electrophiles. It has been used in reactions with N-alkoxypyridines and organic disulfides. nih.govacs.org Its reaction with diethyl bromomalonate has also been documented, showcasing its utility in forming P-C bonds. acs.org In certain phosphonate (B1237965) carbanion syntheses, such as the preparation of ethyl cyclohexylideneacetate, the related compound sodium diethyl phosphate (B84403) precipitates as a gummy byproduct. orgsyn.org

Direct Conversion from Diethyl Hydrogen Phosphate

Diethyl hydrogen phosphate is the direct acidic precursor to sodium diethyl phosphate. nih.gov The conversion is a straightforward acid-base reaction where a suitable base is used to deprotonate the acidic proton of the phosphate group. This compound can be prepared through the partial alkaline hydrolysis of triethyl phosphate or by the neutralization of diethyl hydrogen phosphate, which itself can be obtained from the hydrolysis of diethyl phosphorochloridate. cdnsciencepub.com A process for preparing triethyl phosphate utilizes this compound as a raw material, which is first acidified to generate diethyl phosphate before subsequent reaction steps. google.com

In the context of phosphoramidate synthesis, direct conversion methods have been developed to overcome the limitations of other routes, such as low yields and the formation of side products. mdpi.com One such alternative involves activating the hydroxyl group of diethyl hydrogen phosphate with an activator like hexamethyltriaminodibromophosphorane, which is prepared in situ for a one-pot, two-step synthesis of phosphoramidates from diethyl hydrogen phosphate and various amines. mdpi.comresearchgate.net

Inorganic Salt Elimination Protocols

The use of inorganic bases in salt elimination reactions provides an alternative to traditional methods that often employ organic bases like triethylamine. These protocols are central to modifications of the Atherton-Todd reaction. Zwierzak and Osowska-Pacewicka developed a synthesis of phosphoramidates from diethyl H-phosphonate and various amines using inorganic bases in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide ([n-Bu4N]Br). nih.gov This approach was effective for a range of amines, including aromatic, aliphatic, and alkanolamines. nih.gov These inorganic salt elimination methods facilitated the catalytic transformation of dialkyl H-phosphonates into dialkyl phosphoryl chlorides, avoiding the need for large amounts of triethylamine. nih.gov However, these methods are not without drawbacks, including the need for a pre-functionalization step and the generation of significant stoichiometric waste. nih.gov

Phase Transfer Catalysis in Benzyl (B1604629) Diethyl Phosphate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, often leading to higher yields and milder reaction conditions. scite.ai This methodology has been successfully applied to the synthesis of benzyl diethyl phosphate from the sodium salt of diethyl phosphate, which can be sourced as an industrial by-product. eurjchem.comeurjchem.com

The synthesis involves the nucleophilic substitution reaction of this compound with benzyl chloride in a solid-liquid system, typically using a mixture of toluene (B28343) and water as the solvent. eurjchem.com The efficiency of the reaction is highly dependent on the choice of the phase-transfer catalyst, reaction temperature, and molar ratio of reactants. eurjchem.comeurjchem.com Among the catalysts tested, tetrabutylammonium bromide (TBAB) was found to be the most effective. eurjchem.com The one-pot procedure is noted for its mild conditions, simple operation, and high yields. eurjchem.com

| Catalyst | Catalyst Amount (mol%) | Molar Ratio (Salt:Chloride) | Water (mL) | Temperature | Conversion (%) |

| TBAB | 6 | 1:1 | 2 | Reflux | 92.3 |

| CTAB | 6 | 1:1 | 2 | Reflux | 85.4 |

| TEBA | 6 | 1:1 | 2 | Reflux | 78.6 |

| PEG-400 | 6 | 1:1 | 2 | Reflux | 65.2 |

| Optimized reaction conditions for the synthesis of benzyl diethyl phosphate using various phase-transfer catalysts. eurjchem.com |

Cross-Coupling and Phosphorylation Strategies

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a versatile tool for forming various chemical bonds, including the C-P bond essential for many organophosphorus compounds.

Metal-Catalyzed Phosphorylation Reactions

Palladium-catalyzed cross-coupling reactions are a general and effective route for the phosphorylation of various substrates. nih.gov These methods, such as the Hirao coupling, allow for the formation of C-P bonds by reacting compounds like halopyridines with diethyl phosphite. nih.gov Recent advancements have expanded the scope to include aryl mesylates and tosylates, which can be coupled with H-phosphonates in reactions that exhibit excellent functional group tolerance. organic-chemistry.org

The use of organophosphates themselves as substrates in cross-coupling reactions has also been extensively studied. Aryl diethyl phosphates can participate in Suzuki reactions, coupling with arylboronic acids in the presence of a nickel catalyst to form biaryl compounds. nih.gov Similarly, iron complexes have been shown to catalyze the Kumada reaction of heteroaryl diethyl phosphates with Grignard reagents. nih.gov These methods provide powerful alternatives to traditional approaches for creating C-C and C-P bonds, leveraging the reactivity of the phosphate leaving group. nih.gov

Oxidative Cross-Coupling Methods for Phosphorus-Nitrogen Bond Formation

The formation of a phosphorus-nitrogen (P-N) bond is key to synthesizing phosphoramidates, a class of compounds with significant biological activity. Oxidative cross-coupling reactions provide a direct and atom-economical route to these molecules, typically by coupling an H-phosphonate, such as diethyl phosphite, with an amine.

Copper-catalyzed aerobic oxidative coupling has been developed using CuI as the catalyst and oxygen from the air as the sole oxidant. nih.govCurrent time information in Bangalore, IN. This method is operationally simple and avoids the need for pre-functionalized, potentially hazardous reagents. nih.gov Other catalytic systems, such as those using ZnI₂, have also been reported to be highly efficient for the synthesis of phosphoramidates and phosphinic amides under mild conditions. Iodine-mediated synthesis, sometimes in the presence of an oxidant like H₂O₂, also provides an effective pathway for the dehydrogenative cross-coupling of diethyl phosphite and amines.

Interactive Table: Oxidative Coupling for P-N Bond Formation

| Catalyst | Oxidant | P-Source | N-Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI | O₂ (Air) | Diethyl Phosphite | Benzylamine | Phosphoramidate | Good | nih.govCurrent time information in Bangalore, IN. |

| ZnI₂ | - | P(O)-H Compounds | Amines | Phosphoramidate | Good | |

| I₂ | H₂O₂ | Diethyl Phosphite | Amines | Phosphoramidate | 31-96 |

Specialized Synthetic Routes for Derivatization

Synthesis of Phosphoramidates

Phosphoramidates, compounds featuring a phosphorus-nitrogen (P-N) bond, are significant in medicinal chemistry and organic synthesis. researchgate.net Their synthesis from diethyl phosphate precursors can be achieved through several routes. A primary method involves the reaction of an amine with an activated diethyl phosphate species, such as diethyl chlorophosphate. A straightforward approach involves reacting diethyl chlorophosphate with various amines in the presence of a catalyst like potassium carbonate to produce diethyl arylphosphoramidates in high yields. chimicatechnoacta.ru

Another major pathway is the Atherton-Todd reaction, which was first described in 1945. beilstein-journals.orgnih.gov This reaction typically involves a dialkyl phosphite (like diethyl phosphite), an amine, and a halogenating agent such as carbon tetrachloride. beilstein-journals.orgnih.gov The mechanism is thought to proceed through the in situ formation of a reactive dialkyl chlorophosphate intermediate, which then reacts with the amine. nih.govwikipedia.org Modifications to the classic Atherton-Todd reaction have been developed to improve yields and expand its scope. nih.gov For instance, an iodine-mediated dehydrogenative cross-coupling of diethyl H-phosphonate and an amine offers an alternative route. nih.gov

The direct conversion of diethyl hydrogen phosphate, which can be readily generated from this compound via acidification, into phosphoramidates is also a viable strategy. This avoids the use of more toxic chlorinated reagents. nih.gov

Synthesis of Hypodiphosphate Derivatives Featuring P-P Bonds

Hypodiphosphates are analogues of pyrophosphates where the bridging oxygen atom is replaced by a direct phosphorus-phosphorus (P-P) bond. nih.gov The synthesis of tetraethyl hypodiphosphate, a key example of this class, has been reported through the reaction of a nucleophilic phosphorus species with an electrophilic one.

One established method involves the reaction of the sodium salt of diethyl phosphonate with diethyl phosphorochloridate in a benzene (B151609) solution at low temperatures (0–5 °C). mdpi.com This reaction results in the formation of tetraethyl hypodiphosphate with a reported yield of 53%. mdpi.com It is crucial to note the starting material is sodium diethyl phosphonate [(EtO)₂P(O)Na], a tautomer of sodium diethyl phosphite, not this compound. The formation of the P-P bond in this manner is a cornerstone of hypodiphosphate chemistry. mdpi.comresearchgate.net However, this synthesis can be accompanied by the formation of tetraethyl pyrophosphate as a byproduct, particularly if an excess of the sodium dialkyl phosphite is not used. cdnsciencepub.com An alternative, patented method describes the reaction of tetramethylammonium (B1211777) diethyl phosphate with diethyl chlorophosphite to yield tetraethyl hypophosphate. google.com

Preparation of Nucleoside Phosphate and Phosphonate Prodrugs

Nucleoside analogues are fundamental to many antiviral and anticancer therapies, but their activity often depends on cellular kinases for phosphorylation. nih.gov To bypass this often rate-limiting step, prodrug strategies are employed where a protected monophosphate is attached to the nucleoside. nih.govgoogle.com Diethyl phosphate derivatives are instrumental in these syntheses.

Several synthetic strategies exist for creating these prodrugs. acs.org One approach involves the coupling of a nucleoside with a pre-formed, masked phosphate moiety. For example, a 5'-iodo-substituted nucleoside can undergo nucleophilic substitution with a silver salt of bis(pivaloyloxymethyl)phosphate, also known as bis(POM)-phosphate, to form the desired prodrug. nih.gov Alternatively, a nucleoside monophosphate can be converted directly to its bis(POM)-monophosphate prodrug by reacting its salt form (e.g., diisopropylethylammonium salt) with iodomethyl pivalate. nih.gov The use of phosphate salts is a recurring theme, highlighting the potential utility of precursors like this compound, which can be converted to other reactive phosphate species. nih.govacs.org Acyclic nucleoside phosphonates, which are more stable isosteres of phosphates, are also converted into prodrugs using similar principles, for instance by coupling the phosphonic acid with agents like chloromethyl isopropyl carbonate. nih.govfrontiersin.org

Processes Utilizing this compound as a Raw Material for Triethyl Phosphate

Triethyl phosphate (TEP) is a valuable industrial chemical used as a flame retardant, plasticizer, and catalyst. wikipedia.org Processes have been developed to synthesize TEP from this compound, which is often available as an industrial byproduct.

A patented green process outlines a method that begins with the acidification of an aqueous solution of this compound to generate diethyl phosphate. google.com After the removal of water and the resulting salt, the anhydrous diethyl phosphate undergoes thermal decomposition and vacuum distillation. This high-temperature cracking step yields high-purity triethyl phosphate. google.com An older, related synthesis involves heating diethyl hydrogen phosphate, which can pyrolyze to produce triethyl phosphate. cdnsciencepub.com

Another patented approach employs phase-transfer catalysis to synthesize TEP from diethyl phosphate sodium salt, showcasing an alternative to the high-temperature decomposition method. google.com These methods provide an efficient route for converting a waste stream or byproduct into a commercially useful product. google.com

Mentioned Compounds

Mechanistic Investigations of Diethyl Phosphate Reactivity

Nucleophilic Substitution and Phosphoryl Transfer Mechanisms

Nucleophilic substitution at the phosphorus center is a cornerstone of diethyl phosphate (B84403) reactivity. These reactions are central to biological phosphoryl transfer and have been extensively studied to elucidate the underlying mechanisms.

Enzymatic Hydrolysis Mechanisms, e.g., by Phosphotriesterase (PTE)

Phosphotriesterase (PTE) is a metalloenzyme that efficiently hydrolyzes a range of organophosphate esters, including paraoxon (B1678428) (diethyl p-nitrophenyl phosphate). acs.orgnih.gov The enzyme contains a binuclear metal center, typically containing two zinc ions, which is crucial for its catalytic activity. researchgate.net The proposed mechanism involves the activation of a water molecule by one of the metal ions, generating a hydroxide (B78521) ion that acts as a potent nucleophile. acs.orgresearchgate.net This enzyme-bound hydroxide then directly attacks the phosphorus center of the substrate. researchgate.nettamu.edu

Studies involving stereochemistry have shown that the hydrolysis of chiral organophosphate triesters proceeds with an inversion of configuration at the phosphorus atom. tamu.edu This observation supports a mechanism involving a direct nucleophilic attack and rules out the formation of a phosphoenzyme intermediate, which would likely result in retention of stereochemistry. tamu.edu The active site of PTE is hydrophobic and features binding pockets that accommodate the ester groups of the substrate, while the phosphoryl oxygen interacts directly with a metal ion in the active site, activating the phosphorus center for nucleophilic attack. researchgate.net

The kinetic parameters of PTE have been studied with various substrates and metal substitutions in the active site. For example, pH-rate profiles for the hydrolysis of diethyl p-nitrophenyl phosphate and diethyl p-chlorophenyl phosphate indicate that the ionization of a single group is critical for the enzyme's turnover. acs.orgresearchgate.net

Below is a table summarizing the kinetic parameters for the hydrolysis of paraoxon by phosphotriesterase.

| Parameter | Value | Reference |

| k_cat | Approaches 10^4 s⁻¹ | acs.org |

| k_cat/K_m | Approaches 10^8 M⁻¹s⁻¹ | acs.org |

| Stereochemistry | Inversion at phosphorus | tamu.edu |

| Proposed Nucleophile | Metal-activated hydroxide | acs.orgresearchgate.net |

| Metal Cofactors | Two divalent metal ions (e.g., Zn²⁺) | researchgate.net |

Base-Catalyzed Hydrolysis of Phosphate Esters

The hydrolysis of phosphate esters can also be achieved through base catalysis. In this mechanism, a hydroxide ion acts as the nucleophile, attacking the electrophilic phosphorus atom. chemistrysteps.com This process is a type of nucleophilic substitution reaction. pearson.com For phosphate esters, the reaction proceeds via a nucleophilic attack on the phosphorus atom of the P=O group. nih.gov The reaction results in the cleavage of a P-O bond. nih.gov

Reaction Pathway Elucidation in Complex Organic Transformations

Derivatives of diethyl phosphate are valuable reagents in organic synthesis, enabling the formation of carbon-carbon bonds through well-established reaction pathways.

Horner-Wadsworth-Emmons Reaction Mechanisms Leading to Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgnrochemistry.com The reaction begins with the deprotonation of a phosphonate ester, such as a derivative of diethyl phosphate, by a base to form a phosphonate carbanion. wikipedia.org This carbanion is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

The key steps of the HWE reaction mechanism are:

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, generating a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step. wikipedia.org

Intermediate Formation: This addition leads to the formation of an oxaphosphetane intermediate. nrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, eliminating a dialkylphosphate salt and forming the alkene. wikipedia.org The formation of the strong phosphorus-oxygen double bond is a driving force for this step. griffith.edu.au

The HWE reaction generally exhibits high E-stereoselectivity. alfa-chemistry.comorganic-chemistry.org The stereochemical outcome is influenced by steric factors during the nucleophilic addition step, where an antiperiplanar approach of the carbanion to the carbonyl is favored. organic-chemistry.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

Detailed Mechanism of Nickel-Catalyzed Kumada Coupling of Vinyl Diethyl Phosphates

The Kumada coupling is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide or other electrophiles, such as vinyl phosphates, in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The nickel-catalyzed Kumada coupling of vinyl diethyl phosphates with Grignard reagents provides an effective method for synthesizing substituted 1,3-dienes. arkat-usa.org

A comparative mechanistic study of two bisphosphine-nickel complexes in the coupling of enol phosphates with vinyl magnesium bromide revealed that both systems operate through a Ni(0)/Ni(II) catalytic cycle. unige.ch The generally accepted mechanism for nickel-catalyzed Kumada coupling involves the following key steps:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the vinyl diethyl phosphate, cleaving the C-O bond and forming a Ni(II) intermediate.

Transmetalation: The Grignard reagent transfers its organic group to the nickel center, displacing the phosphate group. In some systems, a rapid phosphate/bromide ion exchange may occur before transmetalation. unige.ch

Reductive Elimination: The two organic groups on the nickel center couple, and the desired alkene product is eliminated, regenerating the Ni(0) catalyst.

Proposed Mechanism for Palladium-Catalyzed Arylation of Aryl Phosphates

The palladium-catalyzed C-H arylation of various organic compounds has become a pivotal tool in synthetic chemistry. The use of aryl phosphates as coupling partners offers distinct advantages, including their stability, cost-effectiveness, and ease of preparation from phenols. organic-chemistry.org A proposed catalytic cycle for this transformation, which is analogous to other palladium-catalyzed cross-coupling reactions like the Heck reaction, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

The catalytic cycle is initiated by the oxidative addition of the aryl phosphate to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. nih.gov Subsequent dynamic deprotonation of the coupling partner by a base (e.g., NaOtBu) is followed by transmetalation to the palladium center, creating a diaryl-palladium(II) complex. nih.gov The final step is reductive elimination from this complex, which forms the desired C-C bond of the arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov

Studies have explored various catalyst systems to optimize this reaction. For instance, a system comprising [Pd(2-butenyl)Cl]2 and the ligand MorDalPhos has demonstrated high reactivity and selectivity for the mono-α-arylation of ketones with aryl phosphates. organic-chemistry.orgnih.gov Mechanistic investigations suggest that depending on the specific substrates and reaction conditions, either transmetalation or reductive elimination can be the rate-determining step in the catalytic cycle. organic-chemistry.orgnih.gov

Table 1: Key Steps in Palladium-Catalyzed Arylation

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-oxygen bond of the aryl phosphate. | Ar-Pd(II)-OPO(OR)₂ |

| Transmetalation | The deprotonated coupling partner displaces the phosphate group on the Pd(II) center. | Ar-Pd(II)-Ar' |

| Reductive Elimination | The two aryl groups couple, forming the product and regenerating the Pd(0) catalyst. | Pd(0) |

Mechanistic Aspects of Phosphorylation of Amines and Alcohols

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation. The phosphorylation of alcohols can be achieved using various phosphoryl donors. One approach involves the reaction of an alcohol with a trivalent phosphoramidite (B1245037) reagent, followed by oxidation to yield a protected phosphate triester. nih.gov

A more direct, catalytic, and chemoselective method for the phosphorylation of alcohols has been developed using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst. nih.govacs.org This system displays high functional group tolerance, enabling the phosphorylation of a wide range of substrates, including carbohydrates and unprotected peptides. nih.govacs.org

Mechanistic studies suggest a dual role for the TBAHS catalyst, acting as both a Brønsted acid and a nucleophilic activator. nih.govacs.org It is proposed that an unprecedented mixed anhydride (B1165640) species, generated from the reaction between PEP-K and TBAHS, serves as the active phosphorylating agent in the reaction. researchgate.net This intermediate then reacts with the alcohol to transfer the phosphate group.

Intramolecular Transesterification Processes Involving Diethyl Phosphate Moieties

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Under basic conditions, the mechanism typically involves a two-step nucleophilic addition-elimination pathway. masterorganicchemistry.com An alkoxide attacks the electrophilic carbonyl or phosphoryl center, forming a tetrahedral intermediate, which then collapses, expelling the original alkoxy group. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by an alcohol. masterorganicchemistry.com

In molecules containing both a phosphate ester and a hydroxyl group, an intramolecular transesterification can occur, leading to the formation of a cyclic phosphate. This process is particularly relevant in the chemistry of polyphosphoesters. For instance, polyethylene-like polyphosphoesters containing pendant ethoxy hydroxyl side chains can undergo an RNA-inspired intramolecular transesterification. rsc.org This process, which mimics the role of the 2'-OH group in RNA hydrolysis, can significantly accelerate the degradation of the polymer backbone. rsc.org The degradation mechanism involves the formation of a cyclic phosphate intermediate, which is subsequently hydrolyzed. rsc.org

Theoretical and Computational Mechanistic Studies

Density Functional Theory (DFT) Applications to Organophosphate Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, reactivity, and properties of organophosphorus compounds. researchgate.net DFT calculations are employed to explore reaction mechanisms, determine the geometries of transition states, and predict various molecular properties. mdpi.commdpi.com

One significant application of DFT in this field is the prediction of the lipophilicity of organophosphate pesticides, which is a key factor in their biological activity and environmental fate. nih.govdoaj.org By using DFT in conjunction with a continuum solvation model, researchers can calculate partition coefficients (logP), which correlate with the ability of these molecules to cross biological membranes. researchgate.netnih.gov These studies have shown that certain DFT methods, such as those incorporating dispersion effects, provide results that align well with experimental data. mdpi.com

Furthermore, DFT is used to study the adsorption and decomposition of organophosphates on various surfaces and nanoclusters. mdpi.com For example, calculations can reveal changes in energy and electronic characteristics when an organophosphate molecule interacts with a functionalized nanocluster, providing insights into the potential of these materials for sensing or remediation applications. mdpi.com DFT calculations have also been used to support proposed mechanisms, such as the intramolecular transesterification in polyphosphoesters, by modeling the reaction pathway and energetics. rsc.org

Table 2: Applications of DFT in Organophosphate Studies

| Application Area | Information Obtained |

|---|---|

| Reactivity Prediction | HOMO-LUMO gaps, charge distribution, reaction barriers. |

| Property Calculation | Lipophilicity (logP), solvation energies. researchgate.netnih.gov |

| Mechanism Elucidation | Transition state structures, reaction pathways. rsc.org |

| Interaction Studies | Adsorption energies on surfaces, binding characteristics. mdpi.com |

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

To understand the complex reactivity of organophosphates within biological systems, particularly in enzyme active sites, researchers often turn to hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulation methods. nih.govhenriquefernandes.pt These approaches combine the accuracy of quantum mechanics for the reactive region with the efficiency of molecular mechanics for the surrounding protein and solvent environment. henriquefernandes.ptnih.gov

In a QM/MM simulation, the substrate (e.g., an organophosphate) and key active site residues directly involved in the chemical transformation are treated with a QM method, such as DFT. henriquefernandes.ptrsc.org The rest of the enzyme and the solvent are described by a classical MM force field. nih.gov This partitioning allows for the modeling of bond-breaking and bond-forming events with high accuracy while still accounting for the influence of the entire protein environment. nih.gov

QM/MM simulations are widely used to validate or disprove proposed enzymatic mechanisms, calculate activation free energies for comparison with experimental kinetics, and characterize the structures of intermediates and transition states. henriquefernandes.pt For example, these methods have been applied to study the inhibition of acetylcholinesterase (AChE) by organophosphates and the subsequent reactivation by oxime antidotes. nih.gov Such simulations provide detailed, atomic-level insights into how methyl substitutions on an antidote can enhance its reactivation efficiency by altering the charge distribution and lowering the energy barriers for key steps in the reactivation mechanism. nih.gov Recent advancements also focus on decomposing the free energy profile to understand the contribution of individual amino acid residues to the catalytic process. chemrxiv.org

Empirical Valence Bond (EVB) Approach in Organophosphate Hydrolysis Modeling

The Empirical Valence Bond (EVB) approach is a computational method used to calculate the free energies of chemical reactions in condensed phases, including enzyme-catalyzed reactions. wikipedia.org Developed by Arieh Warshel, the EVB method models a reaction by considering the resonance between two or more valence bond states, such as the reactant and product states. wikipedia.orgnih.gov

The potential energy surface of the reaction is described by a calibrated Hamiltonian. For a simple reaction, the ground state energy is calculated from the energies of the reactant (H₁₁) and product (H₂₂) states and a coupling parameter (H₁₂) that mixes them. wikipedia.org The diagonal terms (H₁₁ and H₂₂) are typically modeled using standard molecular mechanics force fields, while the off-diagonal coupling term (H₁₂) is parameterized to reproduce experimental data or results from high-level quantum chemical calculations for a reference reaction, often in solution. wikipedia.orgkuleuven.be

Once the potential surface is constructed, free energy calculations can be performed using methods like molecular dynamics or Monte Carlo simulations, often with umbrella sampling techniques. wikipedia.org The EVB method has been successfully applied to model various enzymatic reactions. wikipedia.org It provides a powerful way to correlate the structure of an enzyme's active site with its catalytic power by calculating the differential stabilization of the reactant and transition states by the enzyme environment compared to the reaction in water. nih.gov This approach offers valuable insights into how enzymes stabilize ionic transition states, which is a key factor in their catalytic efficiency for reactions like organophosphate hydrolysis. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models for Reactivity Descriptors

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their macroscopic properties, such as reactivity. nih.govresearchgate.netnih.gov These models are instrumental in predicting the behavior of compounds, including diethyl phosphate, thereby reducing the need for extensive experimental testing. sciforum.net The fundamental principle of QSPR is to establish a mathematical relationship between molecular descriptors, which are numerical representations of a molecule's structure, and a specific property of interest. nih.gov

For organophosphates like diethyl phosphate, QSPR models have been developed to predict a range of properties, including toxicity, hydrolysis rates, and bioconcentration factors. researchgate.netbohrium.comresearchgate.netnih.gov The reactivity of diethyl phosphate, a key factor in its environmental fate and biological interactions, can be effectively studied using these models. The development of a robust QSPR model involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. researchgate.net

Molecular Descriptors in QSPR Models for Organophosphates

A wide array of molecular descriptors can be calculated to represent the structural features of organophosphate compounds. These descriptors are broadly categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. A theoretical study on diethyl α-acylphosphonates utilized Density Functional Theory (DFT) to investigate electronic properties like HOMO and LUMO energies to understand their reactivity. researchgate.net

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), polarizability, and molar refractivity.

The table below illustrates some of the descriptor classes and specific examples relevant to organophosphate QSPR studies.

| Descriptor Class | Examples of Descriptors | Information Encoded |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Molecular size, branching, and shape. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electronic structure, electrophilicity, nucleophilicity. |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Hydrophobicity, steric effects, and electronic distribution. |

| Geometric | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |

Modeling Techniques and Research Findings

Various statistical and machine learning methods are employed to construct the mathematical relationship between the descriptors and the property being modeled. For organophosphates, Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques. sciforum.netresearchgate.net

A study focused on the alkaline hydrolysis of phosphate esters developed a model to calculate rate constants based on the energy difference between the initial and transition states. bohrium.com This model incorporated internal perturbations like electrostatic and resonance effects, and external perturbations such as solute-solvent interactions and steric effects. bohrium.com The model was validated against 225 experimentally measured second-order hydrolysis rate constants, demonstrating a root mean square deviation of 0.401 log M⁻¹ s⁻¹. bohrium.com

Another research effort developed QSAR models to predict the oral acute toxicity (LD50) of organophosphate compounds. researchgate.net This study identified several key descriptors, including ALOGP2, RDF030u, RDF065p, and GATS5m, as being particularly important. researchgate.net The use of a back-propagation artificial neural network (BPANN) resulted in a highly predictive model with a squared correlation coefficient (R²) of 0.9999. researchgate.net

The following table summarizes the findings of selected QSPR/QSAR studies on organophosphates, highlighting the property predicted, the modeling technique used, and the performance of the model.

| Predicted Property | Modeling Technique | Key Descriptors/Approach | Model Performance (R²) |

| Alkaline Hydrolysis Rate | Mechanistic Model | Electrostatic and resonance effects, steric effects | Not reported as R² |

| Oral Acute Toxicity (LD50) | GA-MLR, BPANN | ALOGP2, RDF030u, RDF065p, GATS5m | 0.9999 (BPANN) |

| Bioconcentration Factor | Genetic Algorithm (GA) | 2D descriptors | Q²: 0.709–0.722 |

| Acute Toxicity | Multiple Linear Regression (MLR) | Molecular mechanics optimized structures | Not specified |

These studies underscore the utility of QSPR models in elucidating the factors that govern the reactivity and biological activity of organophosphates. By identifying the most influential molecular descriptors, these models provide valuable insights into the mechanisms of interaction and degradation of compounds like diethyl phosphate.

Advanced Analytical Techniques for Diethyl Phosphate and Its Metabolites

Chromatographic Methods with Advanced Detection

Chromatographic techniques, particularly when coupled with mass spectrometry, offer powerful tools for the separation and quantification of diethyl phosphate (B84403) from complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of diethyl phosphate, often after a derivatization step to increase its volatility. This method is suitable for analyzing DEP in various biological matrices, including urine and hair. nih.govresearchgate.net The derivatization of polar metabolites like dialkyl phosphates is a critical step for their analysis by GC. digitaloceanspaces.com

One common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the polar diethyl phosphate into a less polar, more volatile ester, making it amenable to GC analysis. rsc.org The sample preparation typically involves extraction from the matrix, followed by the derivatization reaction. For instance, a method for analyzing dialkylphosphate metabolites in hair involves a decontamination step, followed by extraction and derivatization before GC-MS analysis. researchgate.net

The quantification is often achieved using an internal standard method to ensure accuracy and precision. nih.gov The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized diethyl phosphate. researchgate.net

Table 1: GC-MS Method Parameters for Diethyl Phosphate Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) tandfonline.com |

| Injector Temperature | 250 °C |

| Oven Program | Temperature programmed for optimal separation d-nb.info |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) nih.govrsc.org |

| Detection Mode | Selected Ion Monitoring (SIM) researchgate.net |

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) rsc.org |

| Limit of Quantification (LOQ) | 0.25 ng/mL to 2.5 ng/mL in urine nih.gov |

For the detection of very low concentrations of diethyl phosphate, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the method of choice. This technique offers superior sensitivity and selectivity compared to single-quadrupole GC-MS by reducing matrix interference. nih.gov The use of isotope-dilution with stable isotope-labeled internal standards further enhances the accuracy and precision of the quantification. nih.gov

The sample preparation for GC-MS/MS analysis is similar to that for GC-MS, involving extraction and derivatization. One established method involves the derivatization of dialkyl phosphates to their chloropropyl phosphate esters. nih.gov Another approach utilizes pentafluorobenzyl bromide (PFBBr) for derivatization, followed by quantification using negative ion chemical ionization (NICI) GC-MS/MS. rsc.orgresearchgate.net This method has achieved detection limits in the low-to-mid picogram-per-milliliter range (parts per trillion). nih.gov

The enhanced selectivity of GC-MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion of the derivatized analyte is selected and fragmented, and a resulting product ion is monitored. tandfonline.com This reduces background noise and improves the signal-to-noise ratio, allowing for the reliable detection of trace amounts of diethyl phosphate in complex samples like urine. rsc.org

Table 2: Performance of GC-MS/MS for Low-Level Diethyl Phosphate Detection in Urine

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) | rsc.org |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | rsc.org |

| Limit of Detection (LOD) | 0.1 µg/L | rsc.org |

| Relative Standard Deviation (RSD) | 4–14% | rsc.org |

Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a powerful technique for the analysis of polar compounds like diethyl phosphate, as it often does not require derivatization. This method has been successfully applied to the analysis of dialkyl phosphate metabolites in urine. researchgate.net The separation is achieved on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution and an organic solvent. researchgate.net

The mass spectrometer is operated in the dynamic multiple-reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. researchgate.net This technique has been used to analyze a range of organophosphate and pyrethroid pesticide metabolites simultaneously in urine samples. tandfonline.com The method's high throughput and sensitivity make it suitable for large-scale biomonitoring studies.

A study developing a new UFLC-MS/MS method for detecting six dialkyl phosphate metabolites, including diethyl phosphate, in human urine highlighted the efficiency and sensitivity of this approach. nih.govnih.gov The method demonstrated excellent performance with high recovery rates and low limits of detection. nih.gov

Table 3: UFLC-MS/MS Method for Diethyl Phosphate Metabolite Analysis in Urine

| Parameter | Details | Reference |

|---|---|---|

| Chromatography | Ultrafast Liquid Chromatography (UFLC) | nih.gov |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Extraction Method | Liquid-Liquid Extraction (LLE) | nih.gov |

| Recovery | 93% - 102% | nih.gov |

| Limit of Detection (LOD) | 0.0201 ng/mL - 0.0697 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.0609 ng/mL - 0.2112 ng/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and powerful tool for the analysis of emerging contaminants, including organophosphate metabolites like diethyl phosphate, in environmental samples such as water and soil. nih.govmdpi.comresearchgate.net LC-MS is particularly well-suited for non-volatile and thermally labile compounds, which are often challenging to analyze by GC-based methods. mdpi.com The high sensitivity and specificity of LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), allow for the detection of trace levels of contaminants in complex environmental matrices. mdpi.com

Sample preparation for environmental samples often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. mdpi.com The selection of the appropriate LC column and mobile phase is crucial for achieving good chromatographic separation of the target analytes from other compounds present in the sample.

LC-MS/MS methods are widely used for the detection of various pesticides and their metabolites in water samples. mdpi.com These methods enable the quantification of contaminants at very low concentrations, which is essential for assessing the potential risks to ecosystems and human health. mdpi.com

Spectroscopic Characterization in Complex Chemical and Biological Systems

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information about diethyl phosphate and its interactions in complex systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphorus-containing compounds. researchgate.net The ³¹P nucleus, with a natural abundance of 100% and a spin of 1/2, is highly amenable to NMR studies, providing sharp signals over a wide chemical shift range. huji.ac.il This makes ³¹P NMR a powerful technique for identifying and quantifying different phosphorus species in a sample. mdpi.comnih.gov

The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, allowing for the differentiation of various phosphate and phosphonate (B1237965) species. huji.ac.il For instance, the ³¹P NMR spectrum of diethyl phosphonate shows a characteristic signal with coupling to the protons on the adjacent methylene (B1212753) groups and the proton directly attached to the phosphorus atom. huji.ac.il

In addition to structure elucidation, ³¹P NMR can be used to study the speciation of phosphorus compounds in different environments. nih.gov The chemical shift can be influenced by factors such as pH and the presence of metal ions, providing insights into the form in which the phosphorus compound exists in solution. Theoretical calculations can be used to interpret the experimental ³¹P NMR shifts, taking into account factors like geometry, solvent effects, and relativistic effects. nih.gov

A complete structural characterization of a diethyl phosphate derivative was performed using a combination of ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR experiments, along with 2D techniques like COSY, HSQC, and HMBC. mdpi.com The ¹H-³¹P HMBC experiment is particularly useful as it combines the simple identification by ³¹P chemical shift with the higher detection sensitivity of the ¹H spectrum. mdpi.com

Table 4: Representative ¹H and ³¹P NMR Data for a Diethyl Phosphate Derivative

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | 4.12–3.99 | m | |

| 1.25 | t | JH-H = 7.1 Hz |

| ³¹P | ~10-11 ppm | | |

Note: Data is for a related diethyl phosphate compound and serves as an illustrative example. rsc.org

Fourier Transform-Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups and characterizing the chemical bonds within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." In the analysis of diethyl phosphate, FT-IR is instrumental in identifying the characteristic vibrational modes associated with its specific chemical bonds.

Other characteristic bands for organophosphorus compounds include P-O-C and C-O stretching vibrations, which are typically found in the fingerprint region of the spectrum. For example, in the FT-IR spectrum of dichlorvos, another organophosphate, these bands are observed at 1035 cm⁻¹ (P-O-C) and 1148 cm⁻¹ (C-O). mdpi.com The presence and position of these bands in an FT-IR spectrum can confirm the identity of diethyl phosphate and provide insights into its molecular structure and bonding environment.

Table 1: Characteristic FT-IR Vibrational Frequencies for Organophosphorus Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context |

|---|---|---|

| P=O Stretch | 1140 - 1200 | General Organophosphates cwejournal.org |

| P-O-C Stretch | ~1035 | Dichlorvos mdpi.com |

| C-O Stretch | ~1148 | Dichlorvos mdpi.com |

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Phosphorus Speciation

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a synchrotron-based technique that provides detailed information about the local geometric and electronic structure of a specific element. youtube.com For phosphorus-containing compounds like diethyl phosphate, P K-edge XANES is particularly valuable for determining the speciation—that is, the specific chemical form—of phosphorus in a sample. nih.govresearchgate.net This is achieved by probing the electronic transitions from the phosphorus 1s core level to unoccupied electronic states. wikipedia.org

The XANES spectrum is highly sensitive to the oxidation state and coordination environment (i.e., the atoms it is bonded to) of the absorbing atom. wikipedia.orgtaylorandfrancis.commdpi.com This makes it an effective tool for distinguishing between different forms of phosphorus, such as phosphate adsorbed to minerals, incorporated in organic molecules, or present as various calcium, iron, or aluminum phosphate minerals. cornell.eduudel.edu While much of the research using P K-edge XANES has focused on environmental samples like soils and manures to understand phosphorus cycling, the principles are directly applicable to the analysis of diethyl phosphate metabolites in complex biological or environmental matrices. nih.govcornell.edu

By comparing the XANES spectrum of an unknown sample to a library of spectra from known phosphorus standard compounds, a linear combination fitting (LCF) analysis can be performed. nih.govudel.edu This allows for the quantitative determination of the proportion of different phosphorus species present in the sample. nih.gov For example, this technique could differentiate diethyl phosphate from its parent pesticide or other degradation products in a complex mixture without the need for chemical extraction, which can alter the speciation. nih.gov

Sample Preparation and Derivatization for Enhanced Analytical Performance

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of diethyl phosphate, particularly when it is present at trace levels in complex matrices such as urine, blood, or environmental samples. tiaft.org The primary goals are to isolate the analyte from interfering substances, concentrate it to detectable levels, and convert it into a form suitable for the chosen analytical instrument.

Solvent Extraction and Solid Phase Extraction (SPE) Techniques

Dialkyl phosphates like diethyl phosphate are polar and highly water-soluble, which makes their extraction from aqueous biological materials challenging. scispace.com Liquid-liquid extraction (LLE) has been used, but Solid Phase Extraction (SPE) has become a more powerful and widely adopted technique for this purpose. sigmaaldrich.comsigmaaldrich.comnih.gov

SPE is a form of chromatography that partitions components of a liquid sample between a solid stationary phase (sorbent) and the liquid mobile phase. sigmaaldrich.comsigmaaldrich.com For diethyl phosphate analysis, SPE is used to clean up the sample and concentrate the analyte. An automated SPE method has been developed for the determination of six dialkyl phosphate metabolites, including diethyl phosphate, in human urine. ovid.comnih.govresearchgate.net This method simplifies and speeds up the sample preparation process, making it suitable for routine exposure assessment. ovid.comnih.gov In some procedures, molecularly imprinted polymers (MIPs) are used as the SPE sorbent, offering very high selectivity for the target analytes. nih.govresearchgate.net The process typically involves conditioning the SPE cartridge, loading the acidified sample, washing away interferences, and finally eluting the purified analytes with a solvent like acetonitrile. nih.govresearchgate.net

Derivatization Strategies (e.g., with Pentafluorobenzyl Bromide)

Gas chromatography (GC) is a common technique for analyzing organophosphate metabolites. However, due to their polarity and low volatility, compounds like diethyl phosphate must first be converted into more volatile and thermally stable derivatives. scispace.com This chemical modification process is known as derivatization. weber.hu

Pentafluorobenzyl bromide (PFBBr) is a widely used and versatile derivatizing agent for this purpose. mdpi.comnih.govsigmaaldrich.com It reacts with the acidic proton of diethyl phosphate in a nucleophilic substitution reaction to form a pentafluorobenzyl (PFB) ester. nih.govmdpi.com This derivative is significantly more volatile and less polar, making it ideal for GC analysis. Furthermore, the five fluorine atoms in the PFB group make the derivative highly responsive to electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS), enabling highly sensitive detection at trace levels. mdpi.comnih.gov

The derivatization reaction is often performed after SPE. ovid.comnih.govnih.gov A challenge with PFBBr derivatization is that different dialkyl phosphates require different reaction conditions. While sulfur-containing metabolites can be derivatized at room temperature, diethyl phosphate (DEP) and dimethyl phosphate (DMP) require elevated temperatures. scispace.comovid.com However, higher temperatures can cause the decomposition of the thio-metabolites. scispace.comovid.com Therefore, reaction conditions such as temperature and time must be carefully optimized to achieve good yields for all metabolites simultaneously; a temperature of 60°C for 4 hours has been identified as an effective compromise. ovid.com

Biochemical Interactions and Roles of Diethyl Phosphate Non Clinical Focus

Enzymatic Substrate and Product Relationships

The interaction of diethyl phosphate (B84403) with enzymes is a key area of biochemical investigation, particularly in understanding the catalytic mechanisms of hydrolases that act on organophosphate triesters.

Diethyl phosphate is a hydrolysis product of several substrates for phosphotriesterase (PTE), an enzyme that catalyzes the detoxification of organophosphate compounds. nih.gov The bacterial phosphotriesterase from Brevundimonas diminuta (formerly Pseudomonas diminuta) efficiently hydrolyzes organophosphate esters like paraoxon (B1678428), yielding diethyl phosphate and p-nitrophenol. nih.govfrontiersin.org

X-ray crystallography studies have provided detailed insights into the interaction between diethyl phosphate and the active site of PTE. In the enzyme-product complex, the diethyl phosphate molecule is found symmetrically bridging the two divalent metal cations (typically zinc) in the enzyme's active site. nih.gov This binding displaces the hydroxide (B78521) ion that normally bridges the metal ions. nih.gov

Table 1: Structural Details of Diethyl Phosphate Binding to Phosphotriesterase (PTE)

| Feature | Description | Reference |

|---|---|---|

| Binding Mode | Symmetrically bridges the two divalent metal ions in the active site. | nih.gov |

| Key Interactions | One phosphoryl oxygen atom is 2.0 Å from the α-metal ion; the other is 2.2 Å from the β-metal ion. | nih.gov |

| Metal Ion Separation | The two metal ions are separated by a distance of 4.0 Å in the product complex. | nih.gov |

| Displaced Ligand | The binding of diethyl phosphate displaces the bridging hydroxide ion from the metal center. | nih.gov |

This role as a stable product has allowed diethyl phosphate to be used as a product analogue to study the enzyme's mechanism. The structure of the PTE-diethyl phosphate complex has been instrumental in evaluating proposed catalytic mechanisms, supporting a pathway where a metal-bridging hydroxide acts as the direct nucleophile in the hydrolysis of the organophosphate substrate. nih.gov Similar product complexes, where the product bridges a binuclear metal center, have been observed in other enzymes belonging to the amidohydrolase superfamily. nih.gov

Phosphoryl transfer reactions are fundamental to numerous biological processes, including nucleotide metabolism, energy transduction, and signal transduction. researchgate.netnih.gov These reactions involve the transfer of a phosphoryl group (PO₃⁻) from a donor, like ATP, to an acceptor molecule, catalyzed by enzymes such as kinases. nih.govmdpi.com

While diethyl phosphate is not a natural intermediate in nucleotide metabolism, its structure as a phosphate diester makes it a relevant simple model for understanding the fundamental chemistry of phosphoryl transfer. nih.govacs.org The mechanisms of these reactions are often studied using analogues of natural phosphate esters and anhydrides to probe enzyme active sites and transition states. nih.gov Diethyl phosphate can be considered a simple analogue of the more complex phosphodiester linkages found in nucleic acids or nucleotide cofactors. Its interactions with enzymes, such as the binding observed in phosphotriesterase, provide insights into how enzymes recognize and stabilize the phosphate moiety during catalysis. nih.govnih.gov The study of such simple organophosphates helps elucidate the principles of enzyme-catalyzed phosphoryl transfer, which are broadly applicable to nucleotide-handling enzymes. researchgate.net

Metabolic Pathways and Biotransformation (excluding human clinical data)

In biological systems, diethyl phosphate is primarily encountered as a metabolite resulting from the breakdown of more complex xenobiotic compounds.

Diethyl phosphate is a well-established non-specific metabolite of a large number of organophosphorus (OP) pesticides. nih.govtargetmol.com Many OP compounds, widely used in agriculture, are metabolized in organisms into dialkyl phosphates (DAPs), with diethyl phosphate being one of the most common. nih.govnih.gov Its presence in biological samples, such as urine, is frequently used as a biomarker to assess exposure to OP pesticides. nih.govnih.gov For instance, about 75% of all registered OP pesticides are known to be metabolized into measurable DAPs like diethyl phosphate. nih.gov

The biotransformation of parent OP compounds to diethyl phosphate can occur through various metabolic reactions within an organism. nih.gov This metabolic conversion is a key aspect of detoxification pathways that process foreign chemicals (xenobiotics). nih.govjax.org

The formation of diethyl phosphate is a result of the broader metabolic pathways that process organophosphates. These pathways are crucial for detoxification and involve several superfamilies of enzymes. researchgate.net

Two primary routes for the metabolism of organophosphorus compounds are:

Hydrolysis by Esterases: Enzymes such as phosphotriesterases (PTEs) and paraoxonases (PONs) hydrolyze the ester bonds of organophosphates. mdpi.comnih.gov This hydrolytic cleavage is a major detoxification mechanism that breaks down the parent pesticide into less toxic components, including dialkyl phosphates like diethyl phosphate. researchgate.netmdpi.com

Glutathione (B108866) S-Transferase (GST) Conjugation: GSTs catalyze the conjugation of glutathione (GSH) to the organophosphate molecule. This reaction can lead to the cleavage of an alkyl or aryl group from the phosphorus center, a process known as O-dealkylation or O-dearylation, which can also yield a dialkyl phosphate. acs.orgacs.org The resulting glutathione conjugate is typically more water-soluble and more easily excreted. acs.orgnih.gov

Cytochrome P450 enzymes also play a role, often in an initial activation step (e.g., converting a phosphorothioate (B77711) to a more reactive phosphate or "oxon" form), which is then subject to hydrolysis by esterases. researchgate.netmdpi.com

Table 2: Key Enzymatic Pathways in Organophosphate Metabolism

| Pathway | Enzyme Class | General Reaction | Resulting Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Esterases (e.g., PTE, PON1) | Cleavage of phosphoester bonds via addition of water. | Dialkyl phosphates (e.g., Diethyl Phosphate), alcohol/phenol leaving group. | mdpi.comnih.gov |

| Conjugation | Glutathione S-Transferases (GSTs) | Nucleophilic attack by glutathione, leading to O-dealkylation. | S-alkylglutathione, Dialkyl phosphate (e.g., Diethyl Phosphate). | acs.orgacs.org |

| Oxidation | Cytochrome P450s | Oxidative desulfuration (P=S to P=O) or other oxidations. | Activated oxon metabolite, which is then hydrolyzed. | researchgate.netmdpi.com |

Mimetic and Analogue Design in Biochemical Research

The structural characteristics of phosphate compounds are utilized in the design of mimetics and analogues for biochemical research. These molecules are invaluable tools for studying enzyme mechanisms, particularly for enzymes whose substrates are phosphate esters. nih.gov

Phosphorus-containing compounds, such as phosphonates and phosphinates, are widely used as transition-state analogues to inhibit enzymes like metalloproteases. researchgate.netmdpi.com These analogues are designed to mimic the high-energy tetrahedral transition state of peptide bond hydrolysis, allowing them to bind tightly to the enzyme's active site. mdpi.com

In this context, diethyl phosphate itself serves as a powerful tool. As a stable product of organophosphate hydrolysis, it functions as a product analogue. By studying the crystal structure of diethyl phosphate bound to phosphotriesterase, researchers can map the active site and understand the molecular interactions that occur after the catalytic event has taken place. nih.gov This information is critical for elucidating the complete catalytic cycle and for designing engineered enzymes with altered substrate specificities or enhanced catalytic activities. frontiersin.orgmdpi.com

Application of Phosphate Bioisosteres, including Phosphonates, in Enzyme Inhibition and Probe Development

The phosphate group is integral to a vast number of biological processes, from cellular signaling to energy metabolism. Consequently, molecules that can interact with and modulate the function of phosphate-binding proteins are of significant interest in biochemical research. However, the therapeutic and investigational use of simple phosphate esters is often limited by their susceptibility to enzymatic hydrolysis and poor cell membrane permeability. To overcome these challenges, researchers employ phosphate bioisosteres—chemical groups that mimic the physicochemical properties of phosphates while offering greater stability and bioavailability.

Phosphonates are a prominent class of non-hydrolyzable phosphate bioisosteres where a stable carbon-phosphorus (C-P) bond replaces the labile oxygen-phosphorus (O-P) bond of a phosphate ester. This structural modification allows phosphonates to act as effective mimics of the natural phosphate substrates or the transition states of enzymatic reactions, leading to potent enzyme inhibition. Their ability to interact with the active sites of enzymes that process phosphates, such as kinases, phosphatases, and polymerases, makes them invaluable tools for developing biochemical probes and potential therapeutic agents.

Research into mechanism-based inhibitors for bacterial phosphotriesterase provides a clear example of this application. In one study, various diethyl phosphate esters were synthesized and evaluated as inhibitors. These compounds act as substrates, but some are designed to generate reactive intermediates upon enzymatic hydrolysis, which then irreversibly inactivate the enzyme. For instance, 4-(bromomethyl)-2-nitrophenyl diethyl phosphate was found to be an effective irreversible inhibitor, forming a reactive quinone methide intermediate that covalently modifies the enzyme. This highlights how derivatives of a simple scaffold like diethyl phosphate can be engineered into sophisticated biochemical tools.

The table below summarizes the kinetic parameters for the inhibition of bacterial phosphotriesterase by a synthesized diethyl phosphate derivative.

| Inhibitor Compound | Enzyme Target | Inhibition Type | KI (mM) | kinact (min-1) |

|---|---|---|---|---|

| 4-(bromomethyl)-2-nitrophenyl diethyl phosphate | Bacterial Phosphotriesterase | Irreversible | 7.9 | 1.2 |

Data sourced from a study on mechanism-based inhibitors for bacterial phosphotriesterase.

Synthesis of Phosphonate-Containing Analogs for Biochemical Assays

The development of phosphonate-based enzyme inhibitors and probes necessitates robust synthetic methodologies to create analogs of natural phosphates. These synthetic routes are designed to construct the key phosphonate (B1237965) functionality and incorporate various structural features to target specific enzymes.

A common strategy for forming the crucial C-P bond is the palladium-catalyzed substitution reaction. This method has been successfully employed in the synthesis of phosphonate analogs of natural acetylcholinesterase (AChE) inhibitors. For example, a phosphono allylic carbonate can be reacted with a nucleophile like methyl acetoacetate (B1235776) in the presence of a palladium(0) catalyst to yield a vinyl phosphonate, a key intermediate for further elaboration into more complex cyclic structures.

Another powerful method is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) (such as dimethyl phosphite) to an aldehyde or ketone. This reaction was utilized in the synthesis of bicyclic phosphonate analogs of cyclophostin, where an α,β-unsaturated aldehyde was reacted with dimethyl phosphite to create a hydroxy phosphonate intermediate.

Subsequent synthetic steps often involve selective modifications of the phosphonate ester groups, such as mono-demethylation using sodium iodide (NaI) in refluxing acetonitrile, to produce a phosphonic acid sodium salt. This can then be protonated to the phosphonic acid, which is a crucial step for cyclization reactions to form cyclic enol phosphonates, a structural motif found in several potent enzyme inhibitors.

The table below outlines a representative synthetic sequence for preparing a cyclic phosphonate analog for use in biochemical assays.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Palladium-Catalyzed Substitution | Phosphono allylic carbonate, Methyl acetoacetate, Pd(0) catalyst | Vinyl phosphonate | 85% |

| 2 | Hydrogenation | H2 gas, Palladium on carbon (Pd/C) | Saturated phosphonate | Quantitative |

| 3 | Selective Demethylation | Sodium Iodide (NaI) in acetonitrile | Phosphonic acid sodium salt | Not specified (used directly) |

| 4 | Cyclization | EDC, HOBt | Cyclic enol phosphonate | 40% (over 2 steps) |

This table represents a generalized sequence based on reported syntheses of phosphonate analogs.

Computational and Theoretical Chemistry of Diethyl Phosphate and Analogues

Electronic Structure and Reactivity Descriptors

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting how a molecule will behave in a chemical reaction. These descriptors quantify the propensities of a molecule to donate or accept electrons and identify the most reactive sites within the molecular structure.

The fundamental properties that govern a molecule's reactivity include its ionization energy, electron affinity, and chemical potential.

Ionization Energy (IE) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. purdue.edu Computationally, it is often calculated as the energy difference between the cation (N-1 electrons) and the neutral molecule (N electrons). researchgate.net

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. purdue.edu It is typically calculated as the energy difference between the neutral molecule (N electrons) and the corresponding anion (N+1 electrons). researchgate.net

Chemical Potential (μ) represents the escaping tendency of an electron from a stable system. It is the negative of electronegativity and can be approximated through the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), or more formally as μ ≈ -(IE + EA)/2.

These parameters are essential for understanding the electronic behavior of diethyl phosphate (B84403) and its analogues.

Table 1: Calculated Electronic Properties of Diethyl Phosphate Note: The following values are illustrative examples based on typical DFT calculations for organophosphates.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| Ionization Energy (IE) | E(cation) - E(neutral) | ~9.5 - 10.5 |

| Electron Affinity (EA) | E(neutral) - E(anion) | ~1.0 - 2.0 |

| Chemical Potential (μ) | -(IE + EA) / 2 | ~ -5.25 - -6.25 |

Building upon the fundamental electronic properties, further descriptors can be derived to characterize molecular stability and reactivity.

Absolute Hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," while a molecule with a small gap is "soft." It can be approximated as η ≈ (IE - EA)/2. idosi.org

Electrophilicity Index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is a measure of a molecule's ability to act as an electrophile and is defined as ω = μ²/2η. researchgate.net Molecules with high electrophilicity are effective electron acceptors.

These indices help in classifying diethyl phosphate's reactivity within a broader chemical context.

Table 2: Calculated Reactivity Indices for Diethyl Phosphate Note: The following values are illustrative examples based on typical DFT calculations for organophosphates.

| Reactivity Index | Formula | Significance | Typical Calculated Value (eV) |

|---|---|---|---|

| Absolute Hardness (η) | (IE - EA) / 2 | Resistance to charge transfer | ~4.25 - 4.75 |

| Electrophilicity (ω) | μ² / 2η | Propensity to accept electrons | ~2.9 - 3.7 |

To understand intramolecular reactivity, local descriptors are employed to identify specific atomic sites prone to chemical attack.

Condensed Atomic Fukui Function (f(r)) is a key local reactivity descriptor that indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. beilstein-journals.org It helps in identifying the most susceptible sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). beilstein-journals.org

Natural Bond Orbital (NBO) Analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, such as lone pairs and bonds. fluorine1.ru NBO analysis is particularly useful for studying charge transfer and delocalization effects within a molecule. It quantifies the stabilization energy (E2) associated with donor-acceptor interactions, such as the delocalization of electron density from a lone pair (donor NBO) to an antibonding orbital (acceptor NBO). iau.ir

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Phosphate Ester

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) on P=O | σ(P-OR) | ~5-10 | Hyperconjugation |

| LP (O) on P-O-R | σ(P=O) | ~2-5 | Hyperconjugation |

Simulation of Reaction Pathways and Transition States

The computational and theoretical examination of diethyl phosphate and its analogues provides critical insights into their reactivity, particularly concerning reaction mechanisms and the energetics of transition states. Through advanced simulation techniques, researchers can model complex chemical processes at an atomic level, elucidating the pathways of reactions such as hydrolysis. These computational methods are essential for understanding the factors that govern the stability and transformation of these organophosphate compounds.

Free Energy Barrier Calculations for Hydrolysis and Other Reactions

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of organophosphate hydrolysis. These studies focus on identifying transition states and calculating the associated free energy barriers, which are crucial for determining reaction rates.

The hydrolysis of organophosphate esters can proceed through different mechanistic pathways, often categorized as associative, dissociative, or concerted (SN2-like) mechanisms. Computational studies on analogues of diethyl phosphate, such as triethyl phosphate (TEP) and paraoxon (B1678428), have provided detailed energy profiles for these reactions.

For instance, the hydrolysis of TEP has been modeled to explore different SN2 mechanisms, including internal (SN2eI) and rear (SN2-R) pathways. Calculations performed at the wB97XD/6e311++G(d,f) level of theory have shown that the activation energy barriers are sensitive to the reaction mechanism and the inclusion of solvent effects. In the gas phase, the SN2eI mechanism for the first hydrolysis of TEP has a calculated activation energy barrier (ΔG‡) that is considerably lower than that of the SN2-R mechanism, suggesting the former is the kinetically favored path. scispace.com The inclusion of a polarizable continuum model (PCM) to simulate a solvent environment further influences these energy barriers. scispace.com